Methyl ethylcarbamate

Description

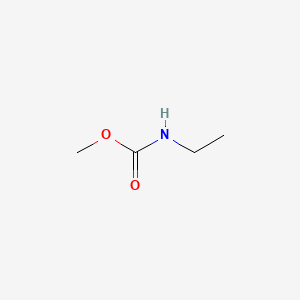

Structure

3D Structure

Properties

IUPAC Name |

methyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEARPZNULDFPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210261 | |

| Record name | Carbamic acid, ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6135-31-5 | |

| Record name | Methyl ethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006135315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA2E9801WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Carbamate Esters

Direct Synthesis Approaches to Alkyl Carbamates

The direct formation of methyl ethylcarbamate can be approached through several distinct chemical reactions, each utilizing different core reagents to construct the carbamate (B1207046) functionality.

Urea-Alcohol Transcarbamoylation Reactions

Transcarbamoylation reactions represent a viable, though indirect, route to N-substituted carbamates like this compound. While the direct reaction of urea (B33335) with an alcohol typically yields an unsubstituted carbamate (e.g., urea and methanol (B129727) produce methyl carbamate), N-substituted analogs can be formed through modified pathways. wikipedia.org One such method involves the reaction of an N-substituted urea, such as N-ethylurea, with an alcohol. In the context of this compound synthesis, this would involve the alcoholysis of N-ethylurea with methanol, displacing the amino group to form the desired product.

Another approach is the transamidation of a pre-formed carbamate ester with an amine. wikipedia.org For instance, methyl carbamate can react with ethylamine (B1201723), where the amine group is exchanged. This process is often facilitated by catalysts to overcome the high activation energy associated with amide bond cleavage. wikipedia.orgorganic-chemistry.org Tin-catalyzed transcarbamoylation, for example, has been shown to be effective for reacting alcohols with carbamates, and similar principles can be applied to amine-carbamate reactions. organic-chemistry.orgresearchgate.net

A sustainable homogeneous transcarbamoylation protocol has also been developed using a superbase ionic liquid, which acts as both a green reaction medium and a promoter of the transformation for modifying cellulose (B213188) with methyl N-substituted carbamates. researchgate.netrsc.orgrsc.org These methods highlight a flexible platform for creating a diverse range of carbamate structures.

Carbon Dioxide-Mediated Carbamate Formation

A more direct and atom-economical approach utilizes carbon dioxide as a C1 building block. This method involves the three-component coupling of an amine, carbon dioxide, and an alcohol or alkylating agent. nih.gov For the synthesis of this compound, this reaction would proceed with ethylamine, CO2, and methanol. The reaction is believed to occur via the formation of a carbamic acid intermediate from the reaction of ethylamine and CO2, which is then esterified by the alcohol. mdpi.com

The efficiency of this synthesis is often dependent on the removal of water, a byproduct of the esterification, to shift the reaction equilibrium towards the product. nih.govfrontiersin.org The use of basic catalysts can promote this conversion under mild conditions, including atmospheric pressure and room temperature. psu.edu Research has demonstrated that deep eutectic solvents can also serve as effective green solvent/catalyst systems for this three-component coupling, providing the desired carbamates under atmospheric CO2 pressure. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst/Conditions |

| Ethylamine | Carbon Dioxide | Methanol | This compound | CeO2, 2-Cyanopyridine (B140075) (dehydrating agent) nih.govshokubai.org |

| Ethylamine | Carbon Dioxide | Methyl Halide | This compound | Strong non-nucleophilic base (e.g., DBU) nih.gov |

Reactions Involving Chloroformate Intermediates

One of the most traditional and efficient methods for synthesizing N-substituted carbamates is the reaction of an amine with a chloroformate ester. To produce this compound, ethylamine is reacted with methyl chloroformate. mdpi.com This reaction is a nucleophilic acyl substitution where the nitrogen of ethylamine attacks the carbonyl carbon of methyl chloroformate, leading to the displacement of the chloride ion and formation of the carbamate.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or a tertiary amine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. orgsyn.org This method is widely applicable and generally provides high yields of the desired carbamate product. orgsyn.orgcdnsciencepub.com

Catalytic Systems in Alkyl Carbamate Synthesis

Catalysis is crucial for enhancing the efficiency, selectivity, and environmental profile of carbamate synthesis, particularly for thermodynamically limited reactions or those requiring harsh conditions.

Heterogeneous Catalysis for Carbamate Esterification

Heterogeneous catalysts are advantageous due to their ease of separation and potential for reuse. In the context of this compound synthesis, they are particularly relevant for CO2-mediated and urea-based routes.

Cerium oxide (CeO2) has emerged as a highly effective heterogeneous catalyst for the one-pot synthesis of carbamates from amines, CO2, and alcohols. rsc.orgresearchgate.net It can catalyze the formation of methyl benzylcarbamate from benzylamine, CO2, and methanol with high yield, suggesting its applicability for synthesizing this compound from ethylamine under similar conditions. rsc.org The catalytic cycle on CeO2 is thought to involve the formation of carbamate adspecies on the catalyst surface, which then undergo nucleophilic attack by the alcohol. researchgate.net

For urea-based syntheses, mixed metal oxides supported on silica (B1680970), such as TiO2–Cr2O3/SiO2, have been shown to be effective for producing N-substituted carbamates from amines, urea, and alcohols with high yields. researchgate.netrsc.org The catalytic activity is attributed to the presence of both acidic and basic sites which facilitate the multi-step reaction. rsc.org Other developed heterogeneous catalysts include Zn/Al/Pb mixed oxides, which show high activity for the synthesis of methyl N-phenyl carbamate and are relevant for analogous N-substituted carbamates. nih.govacs.org

| Catalyst System | Reaction Type | Reactants | Reported Yield (Analogous Products) | Reference |

| CeO2 | CO2-mediated synthesis | Benzylamine, CO2, Methanol | 92% | rsc.org |

| CeO2 + 2-Cyanopyridine | CO2-mediated synthesis | Aniline, CO2, Methanol | 97% | shokubai.org |

| TiO2–Cr2O3/SiO2 | Urea-based synthesis | Amines, Urea, Alcohols | 95-98% | rsc.org |

| Ni-promoted Fe3O4 | Transcarbamoylation | Amines, Alkyl Carbamates | 90-98% | ionike.com |

| Zn/Al/Pb Mixed Oxides | DMC Aminolysis | Aniline, Dimethyl Carbonate | 94% | nih.govacs.org |

Homogeneous Catalysis in Transcarbamoylation Processes

Homogeneous catalysts are often employed in transcarbamoylation and transamidation reactions, offering high activity and selectivity under mild conditions. Tin compounds, such as dibutyltin (B87310) maleate, have been successfully used to catalyze the transcarbamoylation of alcohols with phenyl carbamate. organic-chemistry.org This type of catalysis could be extended to the reaction between methyl carbamate and ethylamine to yield this compound. The mechanism is believed to involve the activation of the carbamate's carbonyl group by the tin center, making it more susceptible to nucleophilic attack. acs.org

Base-catalyzed transcarbamoylation offers another homogeneous route. Strong bases like potassium tert-butoxide have been used to depolymerize polyurethanes via transcarbamoylation with methanol, demonstrating the effectiveness of base catalysis in cleaving and forming carbamate linkages under mild conditions. acs.org Ionic liquids, specifically superbase-acid conjugate ionic liquids, have also been employed as homogeneous promoters for the transcarbamoylation of N-substituted carbamates. rsc.org

Derivatization Strategies for Alkyl Carbamate Research

Derivatization is a key strategy in the study of alkyl carbamates, enabling enhanced analytical detection, purification, and the synthesis of novel compounds. These modifications typically target the nitrogen atom of the carbamate group.

The nitrogen atom in alkyl carbamates can be functionalized through N-alkylation and N-acylation reactions, which are fundamental for creating diverse molecular structures and for installing protecting groups in organic synthesis. masterorganicchemistry.com

One-pot synthesis methods have been developed for the N-alkylation of carbamates. nih.gov For instance, a primary amine can react with carbon dioxide and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) to form an N-alkyl carbamate. nih.gov This three-component coupling avoids the need to isolate the intermediate carbamate, streamlining the synthetic process. nih.gov The role of TBAI is believed to minimize overalkylation by enhancing the rate of CO₂ incorporation or by stabilizing the carbamate anion. nih.gov

N-acylation of carbamates is also a valuable transformation. A reported method allows for the conversion of acyl hydrazides into N-acyl carbamates through an alkylation-elimination sequence. rsc.org This one-pot procedure is tolerant of various sensitive functional groups and can accommodate both alkyl and aryl N-acyl functionalities. rsc.org The reaction of an acyl hydrazide with an alkyl bromoacetate (B1195939) in the presence of a base like sodium hydride leads to the formation of the desired N-acyl carbamate. rsc.org These reactions can be applied to precursors containing common protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), yielding the corresponding protected N-acyl carbamates. rsc.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions for Carbamate Synthesis

| Reaction Type | Starting Materials | Reagents | Product Type | Ref. |

| N-Alkylation | Primary Amines, CO₂, Alkyl Halide | Cs₂CO₃, TBAI, DMF | N-Alkyl Carbamate | nih.gov |

| N-Acylation | Acyl Hydrazide, Ethyl Bromoacetate | NaH | N-Acyl Carbamate | rsc.org |

Reaction with 9-Xanthydrol for Analytical Tagging

For analytical purposes, particularly for trace-level detection, alkyl carbamates like methyl carbamate and ethyl carbamate can be derivatized with 9-xanthydrol. researchgate.netthegoodscentscompany.com This reaction is typically carried out in an acidic solution, where the carbamate reacts with 9-xanthydrol to form a fluorescent or UV-active derivative, such as N-xanthyl ethyl carbamate. researchgate.netnih.gov

This derivatization enhances the sensitivity of detection methods like high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and gas chromatography-mass spectrometry (GC-MS). researchgate.netthegoodscentscompany.comnih.gov The reaction has been successfully applied to the simultaneous determination of methylcarbamate and ethylcarbamate in various fermented foods and beverages. researchgate.netthegoodscentscompany.com The process involves the formation of a less polar product, which also facilitates the extraction of the carbamate from aqueous matrices into an organic phase, a technique known as reaction-assisted extraction. nih.gov The derivatized product can then be analyzed, sometimes after thermal decomposition back to the original carbamate in the injector port of a gas chromatograph. nih.gov

Table 2: Analytical Methods Using 9-Xanthydrol Derivatization for Alkyl Carbamates

| Analyte(s) | Derivatizing Agent | Analytical Technique | Purpose | Ref. |

| Methylcarbamate, Ethylcarbamate | 9-Xanthydrol | GC-MS | Simultaneous determination in fermented foods | researchgate.netthegoodscentscompany.com |

| Ethyl Carbamate | 9-Xanthydrol | HPLC-FLD | Determination in liquids | researchgate.net |

| Ethyl Carbamate | 9-Xanthydrol | MDGC-MS | Quantification in wines | nih.gov |

| Ethyl Carbamate | 9-Xanthydrol | UPLC-Q-Orbitrap HRMS | Immunoassay development for wine samples | nih.gov |

Mechanistic Investigations of Carbamate Formation and Transformation

Understanding the reaction mechanisms of carbamate formation and subsequent transformations is crucial for optimizing synthetic routes and controlling reaction outcomes. These investigations often distinguish between associative and dissociative pathways and are increasingly supported by computational modeling.

The formation and reaction of carbamates can proceed through different mechanistic pathways, broadly categorized as associative or dissociative. An associative mechanism involves the formation of a bond to the reacting species before or during the breaking of another bond, often proceeding through a single, concerted transition state. A dissociative mechanism involves the breaking of a bond to form a reactive intermediate, which then reacts further. acs.org

In the context of carbamate chemistry, these concepts are illustrated in directed metalation reactions. The ortho-lithiation of aryl carbamates, for example, has been debated through two main mechanistic proposals: the Complex-Induced Proximity Effect (CIPE) and Kinetically Enhanced Metalation (KEM). nih.govacs.org CIPE represents an associative pathway, postulating that a pre-lithiation complex forms between the organolithium base and the carbamate, bringing the reactive groups together for a focused deprotonation. nih.govacs.org In contrast, the KEM model can be seen as more dissociative in nature, as it does not require a pre-reaction complex intermediate. nih.govacs.org Computational studies provide theoretical evidence for the necessity of pre-complexation, supporting an associative or dissociative complex formation prior to the rate-determining proton transfer step. nih.govacs.org

Similarly, in transition metal-catalyzed reactions, ligand dissociation is a key dissociative step that often precedes the main chemical transformation. mdpi.com In the Pd-catalyzed synthesis of a carbamate derivative, a proposed multi-step pathway begins with ligand dissociation from the metal center. mdpi.com In other systems, such as the iridium-catalyzed formation of allyl carbamates, the reaction can proceed without direct activation of a substrate like CO₂ by the metal complex; instead, the nucleophilic carbamate is formed from a free amine, which then attacks the metal-bound allyl group. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of carbamate formation at a molecular level. mdpi.comrsc.org These studies complement experimental findings by providing detailed insights into transition states, reaction intermediates, and energetic profiles that are often difficult to observe directly. mdpi.com

Computational models have also been employed to study:

The mechanisms and chemoselectivities of reactions involving carbamates and rhodium(II) carbenes. acs.org

The orthosodiation and rearrangement mechanisms of aryl carbamates, confirming the viability of proposed transition structures. nih.gov

The enantioselective iridium-catalyzed formation of allyl carbamates from CO₂, analyzing the stereoselectivity and identifying the rate-determining steps for different enantiomeric pathways. nih.gov

Table 3: Selected Computational Studies on Carbamate Reaction Mechanisms

| System/Reaction Studied | Computational Method | Key Findings | Ref. |

| Pd-catalyzed carbamate synthesis | DFT | Elucidated a multi-step pathway; confirmed thermodynamic feasibility via two routes. | mdpi.com |

| Carbamate formation from CO₂ and amines | DFT, NMR | Identified a concerted pathway as most likely; ruled out a zwitterionic transfer agent. | rsc.org |

| Orthosodiation of aryl carbamates | DFT | Confirmed viability of a disolvated-monomer-based transition structure. | nih.gov |

| Ir-catalyzed formation of allyl carbamates | DFT | Analyzed stereoselectivity; identified different rate-determining steps for (R) and (S) pathways. | nih.gov |

Advanced Spectroscopic and Chromatographic Analytical Methodologies for Alkyl Carbamates

Gas Chromatography-Based Quantification Techniques

Gas chromatography (GC) stands as a cornerstone for the separation and analysis of volatile and semi-volatile compounds like methyl ethylcarbamate. Its high resolution and efficiency, when combined with appropriate detection systems, allow for the precise quantification of these analytes, even at trace levels.

Capillary Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely utilized technique for the quantification of organic compounds, including this compound. This method offers high sensitivity and a wide linear range, making it suitable for various applications. In a study focused on the determination of methyl carbamate (B1207046) and ethyl carbamate in fruit wines, a GC-FID method was developed following liquid-liquid extraction and solid-phase extraction (SPE) preconcentration. The analysis was performed on a DB-5 capillary column (30 m × 250 µm i.d., 0.25 µm film thickness) with helium as the carrier gas. The temperature program was optimized to achieve separation within 10 minutes, with retention times of 6.11 minutes for methyl carbamate and 8.36 minutes for ethyl carbamate orientjchem.org.

The quantitative performance of the GC-FID method demonstrated good linearity over a concentration range of 0.1-50.0 mg/L, with a coefficient of determination (r²) greater than 0.994. The limits of detection (LOD) and quantification (LOQ) were found to be in the ranges of 3.3-16.7 µg/L and 11.1-55.6 µg/L, respectively. The method also showed good accuracy, with average recoveries ranging from 82.2% to 95.2% and a relative standard deviation (RSD) of less than 8.76% orientjchem.org. Another study on the determination of ethyl carbamate in distilled alcoholic beverages using GC/FID reported a limit of detection in the range of 5-25 ppb with coefficients of variation from 3.5% to 6.0% nih.gov.

Table 1: Performance Characteristics of GC-FID for Alkyl Carbamate Analysis

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Linear Range | 0.1-50.0 mg/L | Fruit Wines | orientjchem.org |

| Coefficient of Determination (r²) | > 0.994 | Fruit Wines | orientjchem.org |

| Limit of Detection (LOD) | 3.3-16.7 µg/L | Fruit Wines | orientjchem.org |

| Limit of Quantification (LOQ) | 11.1-55.6 µg/L | Fruit Wines | orientjchem.org |

| Average Recovery | 82.2-95.2% | Fruit Wines | orientjchem.org |

| Relative Standard Deviation (RSD) | < 8.76% | Fruit Wines | orientjchem.org |

| Limit of Detection (LOD) | 5-25 ppb | Distilled Alcoholic Beverages | nih.gov |

| Coefficient of Variation (CV) | 3.5-6.0% | Distilled Alcoholic Beverages | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile technique for the trace analysis of this compound and other alkyl carbamates. It combines the excellent separation capabilities of gas chromatography with the highly sensitive and selective detection provided by mass spectrometry frontiersin.org. This combination allows for both the identification and quantification of these compounds at very low concentrations in complex matrices frontiersin.orgresearchgate.net.

A common approach for the analysis of alkyl carbamates by GC-MS involves a derivatization step to improve their volatility and thermal stability. One such method involves derivatization with 9-xanthydrol, which has been successfully applied to the simultaneous determination of methylcarbamate and ethylcarbamate in fermented foods and beverages researchgate.net. This method achieved low detection and quantification limits of 0.01-0.03 µg/kg and 0.03-0.1 µg/kg, respectively researchgate.net. The interday relative standard deviation was less than 12% at concentrations of 2.0 and 50 µg/kg, demonstrating good precision researchgate.net.

In GC-MS, Electron Ionization (EI) is the most common ionization technique. EI involves bombarding the eluting analyte molecules with a high-energy electron beam (typically 70 eV), which causes the molecule to ionize and fragment shimadzu.com. The resulting mass spectrum, with its unique fragmentation pattern, serves as a molecular fingerprint that can be used for compound identification by comparison with spectral libraries shimadzu.com. While EI is effective for structural elucidation, it can sometimes lead to extensive fragmentation, resulting in a weak or absent molecular ion peak, which can make molecular weight determination challenging shimadzu.com.

Chemical Ionization (CI) is a softer ionization technique that produces less fragmentation and often a more abundant protonated molecule or adduct ion. This makes it particularly useful for confirming the molecular weight of the analyte. In CI, a reagent gas is introduced into the ion source, which is then ionized by the electron beam. These reagent gas ions then react with the analyte molecules through proton transfer or other mechanisms to create analyte ions. The choice between EI and CI depends on the specific analytical requirements, with EI being favored for identification and CI for molecular weight confirmation orientjchem.org.

Tandem Mass Spectrometry (MS-MS), often used in conjunction with GC, provides an even higher level of specificity and sensitivity for the analysis of trace compounds like this compound in complex matrices. In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer nih.gov. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, leading to improved signal-to-noise ratios and lower detection limits frontiersin.orgnih.gov.

The use of a triple-quadrupole mass spectrometer in GC-MS/MS is particularly effective for clarifying interferences that can occur in single quadrupole GC-MS analysis, especially in selected ion monitoring (SIM) mode frontiersin.org. By utilizing MS/MS, both sensitivity and confirmation can be achieved in a single injection, providing a robust and reliable method for the determination of carbamates scispec.co.th. For instance, a method for derivatized carbamate insecticides using a GC-ion trap mass spectrometer operated in EI-MS/MS mode demonstrated both high sensitivity and confirmation capabilities scispec.co.th.

Table 2: Comparison of GC-MS and GC-MS/MS for Alkyl Carbamate Analysis

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| GC-MS (SIM) | Monitors specific ions characteristic of the analyte. | Good sensitivity and selectivity. | frontiersin.org |

| GC-MS/MS (MRM) | Selects a precursor ion, fragments it, and monitors a specific product ion. | Enhanced specificity, reduced matrix interference, lower detection limits. | frontiersin.orgnih.gov |

The use of isotopically labeled internal standards is a highly effective strategy for improving the accuracy and precision of quantitative analysis by GC-MS and GC-MS/MS wikipedia.org. An isotopically labeled analog of the analyte, such as deuterium-labeled (d5-EC) or carbon-13 and nitrogen-15 labeled ([¹³C, ¹⁵N]-EC) ethyl carbamate, is added to the sample at the beginning of the analytical procedure researchgate.netresearchgate.net. Because these standards have nearly identical chemical and physical properties to the native analyte, they co-elute from the GC column and experience similar ionization and fragmentation in the mass spectrometer crimsonpublishers.com.

This co-behavior allows the isotopically labeled internal standard to compensate for variations in sample preparation, injection volume, and instrument response. Quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard, which remains constant even if sample loss occurs during the procedure. For mass spectrometric detection, isotopically labeled standards are considered preferable to other types of internal standards due to their structural similarity to the analyte researchgate.net. The stable isotope dilution-gas chromatography-tandem mass spectrometry (SID-GC-MS/MS) method has been successfully applied for the rapid determination of ethyl carbamate in various fermented foods, demonstrating good linearity, recovery, and precision researchgate.net.

While FID and MS are the most common detectors for carbamate analysis, other specialized detectors can offer enhanced selectivity for specific applications.

The Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for compounds containing nitrogen or phosphorus, making it well-suited for the analysis of many carbamates, which are nitrogen-containing compounds youngin.com. The NPD can achieve detection limits that are significantly lower than those of the FID for these specific analytes. For example, a method using an Agilent 6820 GC with an NPD for the determination of seven common carbamates reported a detection limit of lower than 10 ppb, which is 10 to 1000 times lower than the maximum allowable residue levels in certain foods youngin.com.

The Hall Electrolytic Conductivity Detector (HECD) is another selective detector that can be used for the determination of halogenated, sulfur-containing, or nitrogen-containing compounds. In the nitrogen mode, it can be used for the analysis of carbamates. A study determining ethyl carbamate in alcoholic beverages utilized a capillary column gas chromatograph with a Hall electrolytic conductivity detector, demonstrating its applicability for this class of compounds with detection limits around 5 µg/kg nih.gov.

Specialized Gas Chromatography Detectors

Liquid Chromatography-Based Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thermally labile or non-volatile compounds like many carbamates. ingenieria-analitica.com When coupled with a fluorescence detector (FLD), it can achieve high sensitivity and selectivity. However, since most simple alkyl carbamates are not naturally fluorescent, a derivatization step is required. thermofisher.com This involves reacting the carbamate with a fluorescent labeling agent either before the chromatographic separation (pre-column derivatization) or after separation but before detection (post-column derivatization).

For ethyl carbamate, a common pre-column derivatizing agent is 9-xanthydrol, which reacts with the carbamate to form a highly fluorescent derivative. researchgate.net This allows for analysis by HPLC-FLD without extensive sample extraction or concentration. researchgate.net Post-column derivatization is also widely used, particularly for N-methyl carbamates, as outlined in U.S. EPA Method 531.2. thermofisher.com In this approach, the separated carbamates are hydrolyzed post-column, and the resulting amine is reacted with o-phthalaldehyde (OPA) and a mercaptan to form a fluorescent isoindole, which is then detected. thermofisher.comepa.gov

Table 4: Performance Characteristics of HPLC-FLD Methods for Carbamate Analysis researchgate.netresearchgate.net

| Parameter | Value | Analyte | Derivatizing Agent |

|---|---|---|---|

| Limit of Detection | 4.2 µg/L | Ethyl Carbamate | 9-xanthydrol |

| Limit of Detection | 3.91 µg/L | Ethyl Carbamate | 9-xanthydrol |

| Limit of Quantitation | 5.34 µg/L | Ethyl Carbamate | 9-xanthydrol |

| Linear Range | 12.87–274.87 µg/L | Ethyl Carbamate | 9-xanthydrol |

| Average Recovery | 96% | Ethyl Carbamate | 9-xanthydrol |

| Recovery | 81.5–95.4% | Ethyl Carbamate | 9-xanthydrol |

| Precision (RSD) | 6.3% | Ethyl Carbamate | 9-xanthydrol |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a powerful and widely accepted tool for the analysis of trace contaminants, including alkyl carbamates, in complex matrices like food and environmental samples. ingenieria-analitica.comnih.govspectroscopyonline.com This technique combines the superior separation capabilities of LC with the high sensitivity and specificity of tandem mass spectrometry, often eliminating the need for derivatization. nih.gov

The most common ionization technique used is electrospray ionization (ESI), typically in positive ion mode. spectroscopyonline.comnih.gov After ionization, the analyte (precursor ion) is selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of specificity (precursor ion and product ion), significantly reducing matrix interference and allowing for highly reliable quantification and confirmation. nih.gov LC-MS/MS methods have been developed for a wide range of carbamates, achieving very low limits of detection (LOD) and quantification (LOQ), often in the sub-µg/kg or ng/L range. nih.govshimadzu.comhpst.cz

Table 5: Performance of an LC-MS/MS Method for Carbamate Residue Analysis nih.gov

| Parameter | Value Range |

|---|---|

| Number of Carbamates Analyzed | 15 |

| Limit of Detection (LOD) | 0.2–2.0 µg/kg |

| Limit of Quantitation (LOQ) | 0.5–5.0 µg/kg |

| Recovery | 88.1% to 118.4% |

| Precision (CVs) | < 10% |

Sample Preparation and Enrichment Protocols

Effective sample preparation is critical for the reliable analysis of trace levels of this compound, as it serves to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental detection. The choice of protocol depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the analytical technique to be used.

Liquid-Liquid Extraction (LLE): This is a classic technique where the sample is mixed with an immiscible solvent in which the analyte has high solubility. orientjchem.org Dichloromethane is a commonly used solvent for extracting carbamates from aqueous samples like alcoholic beverages. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleanup and concentration. orientjchem.org The sample is passed through a cartridge containing a solid sorbent (e.g., C18, Florisil). nih.govorientjchem.org The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. hpst.cz For instance, a method for carbamates in ginger used a C18 SPE column, washed with a dichloromethane:hexane mixture, and eluted the analytes with a dichloromethane:ethyl acetate:methanol (B129727) mixture. hpst.cz

Dispersive Solid-Phase Extraction (d-SPE): This is the cleanup step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. After an initial extraction with a solvent (e.g., acetonitrile), a solid sorbent is added directly to the extract to remove interferences. ingenieria-analitica.com QuEChERS is particularly effective for complex food matrices. ingenieria-analitica.com

Matrix Solid-Phase Dispersion (MSPD): In this technique, a solid or semi-solid sample is blended with a solid support material (like C18) to create a homogenous mixture, which is then packed into a column and eluted like a standard SPE cartridge.

Protein Precipitation: For biological samples such as plasma, proteins can interfere with analysis and must be removed. A common method is to add a solvent like acetonitrile to precipitate the proteins, which are then removed by centrifugation. nih.gov

These extraction and cleanup steps are often followed by an evaporation and reconstitution step to further concentrate the analyte and exchange the solvent to one compatible with the subsequent chromatographic analysis. ingenieria-analitica.comhpst.cz

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation and concentration of carbamates from complex liquid samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and preventing issues like emulsion formation lodz.pl. The procedure typically involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte lodz.pl.

Various sorbents are employed depending on the analyte and matrix. For the analysis of ethyl carbamate in alcoholic beverages and soy sauce, diatomaceous earth SPE columns have been successfully used for sample clean-up nih.govresearchgate.net. Other common sorbents include C18, which is used for reversed-phase extraction of mid- to nonpolar analytes lodz.pl. A method for determining methyl and ethyl carbamate in wines utilized C18 SPE for preconcentration following an initial extraction orientjchem.org. Porous organic polymers have also been established as effective adsorbents for extracting carbamate pesticides from milk, wine, and juice samples nih.gov. The selection of the sorbent is critical; for instance, in analyzing N-methyl carbamates in water, cartridges with octadecylsilica, polystyrene-divinylbenzene, and N-vinylpyrrolidane-divinylbenzene provided high selectivity and good recoveries nih.gov.

The table below summarizes various SPE sorbents and their applications in carbamate analysis.

| Sorbent | Analyte(s) | Matrix | Purpose | Reference |

| Diatomaceous Earth | Ethyl Carbamate | Alcoholic Beverages, Soy Sauce | Sample Cleaning | nih.gov |

| C18 | Methyl Carbamate, Ethyl Carbamate | Wine | Preconcentration | orientjchem.org |

| Porous Organic Polymer | Metolcarb, Carbaryl (B1668338), Isoprocarb, etc. | Milk, White Wine, Juice | Extraction | nih.gov |

| Octadecylsilica | N-methyl carbamates | Water | Extraction | nih.gov |

| Supel™ QuE Z-Sep+ | Carbamate Pesticides | Edible Vegetable Oils | Clean-up | nih.gov |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent longdom.org. The process involves the transfer of the target analyte from the initial sample phase to the extraction solvent longdom.org. While effective, traditional LLE can be time-consuming and use large volumes of organic solvents nih.gov.

For the simultaneous determination of methyl and ethyl carbamate in wines, a method was developed based on sample extraction with dichloromethane nih.gov. Dichloromethane has also been used in dispersive liquid-liquid microextraction (DLLME), a miniaturized version of LLE, for the analysis of carbamates researchgate.net. Another approach, liquid-liquid extraction with low-temperature partitioning (LLE-LTP), has been optimized for determining carbamates in beverages like grape juice and chocolate milk scielo.br. This method involves extraction with acetonitrile followed by partitioning at a low temperature, which is efficient and uses minimal solvent volumes scielo.br. The choice of solvent is crucial; in one study, acetonitrile provided the highest extraction percentages (above 90%) for three carbamates in two different beverage matrices, whereas dichloromethane led to emulsion formation scielo.br.

Preconcentration Strategies for Ultra-Trace Determination

The determination of carbamates at ultra-trace levels, as required by regulatory standards, often necessitates a preconcentration step to enrich the analytes to a detectable concentration nih.govosti.gov. Preconcentration is essential for overcoming limitations in analytical sensitivity and mitigating matrix interferences osti.gov.

A combined approach using LLE followed by SPE has been described for the ultra-trace determination of methyl carbamate and ethyl carbamate in wines orientjchem.org. This procedure involved an initial extraction with dichloromethane, followed by a 30-fold preconcentration using a C18 SPE cartridge before analysis by GC with a flame ionization detector (GC-FID) orientjchem.org. For the analysis of N-methyl carbamates in water samples, SPE not only cleaned the sample but also concentrated the analytes, allowing for detection limits in the nanogram-per-liter range nih.gov. Another strategy, reactive pre-concentration, has been used for the indirect spectrophotometric determination of carbamates, achieving pre-concentration factors of up to 100 for larger sample volumes rsc.org. These methods are vital for ensuring that analytical techniques can meet the low detection levels required by food and environmental safety regulations nih.govnih.gov.

Method Validation and Quality Assurance in Carbamate Analysis

To ensure that analytical results are reliable and fit for purpose, the methods used for carbamate determination must undergo rigorous validation semanticscholar.org. Method validation is a process that confirms the performance, reproducibility, and suitability of an analytical technique for its intended use semanticscholar.org. Key parameters assessed during validation include linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ) actapol.netsemanticscholar.orgactapol.net.

Assessment of Linearity, Precision, and Accuracy

Linearity, precision, and accuracy are fundamental parameters in method validation that define the performance of an analytical procedure yokogawa.com.

Linearity demonstrates the ability of a method to produce results that are directly proportional to the concentration of the analyte within a given range yokogawa.com. It is typically evaluated by analyzing standard solutions at different concentrations and is confirmed by a high correlation coefficient (R²) value, often greater than 0.99 actapol.netsemanticscholar.org. For instance, a method for analyzing carbamate residues in vegetables showed good linearity from 5 to 200 µg/kg with an R² value > 0.996 actapol.net. Similarly, a GC-MS method for ethyl carbamate in various food matrices reported standard curves with excellent linearity (R² > 0.997) researchgate.netnih.gov.

Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions yokogawa.com. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) nih.govresearchgate.net. An analysis of carbamate pesticides reported RSDs of less than 10% actapol.net, while a validated method for ethyl carbamate showed RSDs below 14% researchgate.netnih.gov.

Accuracy refers to the closeness of the mean of a set of results to the actual or accepted true value yokogawa.com. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. A study on various carbamate pesticides found recoveries ranging from 91% to 109% actapol.net. For ethyl carbamate, average recovery was reported as 96.7% in one study and ranged from approximately 79% to 117% in another across multiple food matrices nih.govnih.gov.

The following table presents validation data from a study on ethyl carbamate analysis in various food matrices.

| Matrix | Linearity (R²) | Intra-day Recovery (%) | Inter-day Recovery (%) | Precision (RSD %) | Reference |

| Apple Juice | > 0.997 | 94.75 - 106.65 | 93.63 - 104.91 | < 14 | researchgate.netnih.gov |

| Milk | > 0.997 | 80.75 - 94.70 | 78.84 - 93.59 | < 14 | researchgate.netnih.gov |

| Beef | > 0.997 | 99.41 - 121.82 | 96.94 - 116.98 | < 14 | researchgate.netnih.gov |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value researchgate.net. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy researchgate.netnih.gov. These values are crucial for assessing the sensitivity of an analytical method nih.gov.

There are two primary approaches for determining LOD and LOQ: a statistical method based on replicate blank measurements and an empirical method involving the analysis of progressively more dilute concentrations of the analyte nih.govresearchgate.net. For chromatographic methods, these limits are highly dependent on the calculation method used and how standards are prepared chromatographyonline.com.

A combined LLE-SPE method for methyl and ethyl carbamate in wines reported an LOD of 3.3-16.7 µg/L and an LOQ of 11.1-55.6 µg/L orientjchem.org. In another study validating a method for ethyl carbamate across nine food matrices, the LOD ranged from 0.69 to 6.08 µg/kg, and the LOQ was between 2.10 and 18.43 µg/kg researchgate.netnih.gov. For carbamate pesticides in vegetable oils, a highly sensitive UHPLC-MS/MS method achieved LOQs ranging from 0.09 to 2.0 µg/kg nih.gov.

The table below provides examples of LOD and LOQ values for carbamates in different analytical contexts.

| Analyte(s) | Matrix | Method | LOD | LOQ | Reference |

| Methyl & Ethyl Carbamate | Wine | LLE-SPE-GC-FID | 3.3–16.7 µg/L | 11.1–55.6 µg/L | orientjchem.org |

| Ethyl Carbamate | Various Foods | GC-MS | 0.69–6.08 µg/kg | 2.10–18.43 µg/kg | nih.gov |

| Ethyl Carbamate | Alcoholic Beverages | GC-MS | - | 5.0 µg/kg | nih.gov |

| Carbamate Pesticides | Vegetables | LC-MS/MS | - | 5 µg/kg | actapol.net |

| Carbamate Pesticides | Vegetable Oils | UHPLC-MS/MS | - | 0.09–2.0 µg/kg | nih.gov |

Collaborative Study Validation of Analytical Methods

Collaborative studies, or interlaboratory studies, are essential for the ultimate validation of an analytical method. These studies involve multiple laboratories analyzing identical samples to assess the method's reproducibility and robustness under different conditions nih.govcvuas.de. Methods that perform well in such trials may be adopted by official organizations who.int.

Validation data from collaborative studies are available for the analysis of ethyl carbamate, with results generally deemed satisfactory for quantification in the low microgram per kilogram range who.int. Methods for ethyl carbamate determination have been adopted by the Association of Official Analytical Chemists (AOAC) International who.int. A collaborative trial organized to validate a GC-MS method for ethyl carbamate in alcoholic beverages and soy sauce demonstrated good performance across different laboratories, with RSDs for repeatability between 1.2-7.8% and for reproducibility between 2.3-9.6% nih.govresearchgate.net. Another collaborative study for a GC-MS method to determine ethyl carbamate in spirits was successfully validated and accepted as a European Standard cvuas.de. The statistical evaluation of these trials often uses metrics like the Horwitz ratio (HorRat) to assess the reasonableness of the observed reproducibility, with values below 2 being considered acceptable cvuas.de.

Biological Interactions and Metabolic Pathways of Carbamate Compounds

Enzymatic Biotransformation of Carbamate (B1207046) Esters

The metabolism of carbamate esters is a critical process that influences their biological half-life and potential effects. This biotransformation is primarily carried out by two major enzyme systems: esterases that hydrolyze the ester bond and microsomal enzymes that catalyze oxidative reactions. These pathways often lead to the formation of more polar and readily excretable metabolites.

The primary step in the metabolic degradation of many carbamate pesticides is their hydrolysis, a reaction catalyzed by carboxyl ester hydrolases (EC 3.1.1) nih.gov. These enzymes are a broad group of ester hydrolases that cleave ester bonds nih.gov. Carboxylesterases, in particular, are known to hydrolyze carbamates nih.gov. While specific studies on methyl ethylcarbamate are limited, the general mechanism involves the cleavage of the carbamate ester bond to yield an alcohol and carbamic acid, which is unstable and decomposes to an amine and carbon dioxide.

Research on the related compound, ethyl carbamate, has implicated carboxylesterases in its metabolism. In murine liver microsomes, carboxylesterase (hydrolase A) has been identified as one of the enzymes responsible for the metabolism of ethyl carbamate nih.gov. The hydrolysis of the ethyl ester group of the prodrug dabigatran etexilate by carboxylesterases to form the active dabigatran metabolite is a well-documented example of this enzymatic activity on a carbamate structure.

Enzymes with carbamate-hydrolyzing capabilities have been identified in various microorganisms. For instance, a novel ethyl carbamate hydrolase (ECH) was isolated from Acinetobacter calcoaceticus and was shown to have high specificity for ethyl carbamate, hydrolyzing it to form ammonium nih.gov. The substrate specificity of this enzyme also extended to methyl carbamate and butyl carbamate, suggesting a potential for activity on this compound as well nih.gov.

| Enzyme/Enzyme System | Substrate Analog | Key Findings |

| Carboxylesterase (Hydrolase A) | Ethyl carbamate | Involved in the hepatic metabolism in murine liver microsomes nih.gov. |

| Ethyl Carbamate Hydrolase (ECH) from Acinetobacter calcoaceticus | Ethyl carbamate, Methyl carbamate, Butyl carbamate | Demonstrates high specificity for ethyl carbamate and activity towards other short-chain alkyl carbamates nih.gov. |

| Carboxyl ester hydrolases | Carbamate pesticides | Catalyze the initial hydrolytic step in the degradation of pesticide carbamates nih.gov. |

In addition to hydrolysis, carbamate esters are subject to oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum (microsomes) of liver cells and other tissues nih.govsemanticscholar.org. For ethyl carbamate, cytochrome P450 2E1 (CYP2E1) has been identified as a key enzyme in its oxidative metabolism nih.govsemanticscholar.org. This oxidative pathway is considered a bioactivation step, converting ethyl carbamate to the more reactive and toxic metabolite, vinyl carbamate semanticscholar.org.

Studies using murine liver microsomes have shown that CYP2E1 is the principal enzyme responsible for the metabolism of urethane (ethyl carbamate) semanticscholar.org. The activity of CYP2E1 in ethanol (B145695) oxidation is well-established, and this enzyme also contributes significantly to the microsomal ethanol-oxidizing system (MEOS) nih.gov. Given the structural similarity, it is plausible that this compound could also be a substrate for CYP2E1, undergoing oxidative transformation.

The process of N-dealkylation, a common metabolic reaction for compounds with secondary and tertiary amines, is also catalyzed by cytochrome P450 enzymes and represents another potential oxidative pathway for substituted carbamates nih.gov.

| Enzyme | Substrate Analog | Metabolic Reaction | Significance |

| Cytochrome P450 2E1 (CYP2E1) | Ethyl carbamate | Oxidation to vinyl carbamate semanticscholar.org | Bioactivation to a toxic metabolite. |

| Cytochrome P450 1A2 (P450 1A2) | Ethanol | Acetaldehyde formation | Plays a role in the microsomal ethanol-oxidizing system (MEOS) nih.gov. |

Following primary metabolism through hydrolysis or oxidation, the resulting metabolites of carbamates can undergo further biotransformation via dealkylation and conjugation reactions. N-dealkylation, the removal of an N-alkyl group, is a significant metabolic pathway for many xenobiotics and is often mediated by cytochrome P450 enzymes nih.gov. This process can alter the biological activity of the compound and prepare it for subsequent conjugation.

Conjugation pathways represent a Phase II metabolic process where endogenous molecules are added to the xenobiotic or its metabolites to increase water solubility and facilitate excretion. While specific conjugation pathways for this compound have not been detailed in the available literature, common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation. The products of hydrolysis (an alcohol and an amine from the decomposed carbamic acid) and oxidation are potential substrates for these conjugation enzymes.

Cellular and Molecular Responses to Carbamate Exposure

Exposure of cellular systems to carbamate compounds can trigger a cascade of molecular events, leading to alterations in cellular metabolism and gene expression. Modern analytical techniques such as metabolomics and transcriptomics are powerful tools for elucidating these responses.

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites within a biological system, offering insights into the metabolic perturbations caused by xenobiotic exposure. Studies on the effects of ethyl carbamate on human hepatocellular carcinoma cells (HepG2) have revealed significant, time-dependent changes in the cellular metabolome nih.gov.

Exposure to ethyl carbamate was found to affect multiple metabolic pathways, leading to oxidative stress, a reduction in detoxification capacity, energy depletion, and disruption of membrane integrity nih.gov. These findings suggest that even simple carbamates can have profound effects on fundamental cellular processes. While direct metabolomic data for this compound is not available, the responses observed for ethyl carbamate provide a likely model for the types of metabolic disruptions that could be anticipated.

A study on the effects of the carbamate pesticide carbaryl (B1668338) on human cells also demonstrated significant metabolomic shifts, even at sub-cytotoxic doses nih.gov. This highlights the sensitivity of metabolomic approaches in detecting cellular responses to carbamate exposure.

| Carbamate Compound | Cellular System | Key Metabolomic Alterations |

| Ethyl carbamate | Human HepG2 cells | Oxidative stress, energy depletion, reduced detoxification capacity, disrupted membrane integrity nih.gov. |

| Carbaryl | Human cardiomyocytes and neurons | Significant metabolomic shifts at sub-cytotoxic doses, indicating a dynamic molecular response nih.gov. |

Transcriptomics, the study of the complete set of RNA transcripts in a cell, reveals how gene expression is altered in response to external stimuli, such as chemical exposure. Exposure to carbamates has been shown to induce widespread changes in the transcriptome of various organisms.

In a study on human HepG2 cells, ethyl carbamate exposure led to significant alterations in the transcriptome that correlated with the observed metabolomic changes and effects on cell viability nih.gov. Similarly, in the nematode Caenorhabditis elegans, chronic exposure to ethyl carbamate resulted in the differential expression of over 4,000 genes nih.gov. Functional analysis of these differentially expressed genes indicated an upregulation of genes involved in xenobiotic defense and neuron regulatory processes nih.gov.

Transcriptomic studies on organisms exposed to carbamate pesticides have also revealed changes in genes related to detoxification, immunity, sensory processing, and metabolism nih.gov. For instance, exposure of honeybees to the carbamate fungicide carbendazim resulted in altered expression of genes involved in metabolism, transport, and hormone regulation nih.gov. These findings underscore the broad impact of carbamate compounds on gene regulatory networks.

| Carbamate Compound | Organism/Cellular System | Key Transcriptomic Findings |

| Ethyl carbamate | Human HepG2 cells | Widespread changes in gene expression correlated with metabolic alterations and cell viability nih.gov. |

| Ethyl carbamate | Caenorhabditis elegans | Differential expression of over 4,000 genes; upregulation of xenobiotic defense and neuron regulatory genes nih.gov. |

| Carbendazim | Honeybee (Apis mellifera) | Altered expression of genes involved in metabolism, transport, sensory processing, and hormone regulation nih.gov. |

Investigations of Oxidative Stress Induction

Oxidative stress and the generation of reactive oxygen species (ROS) are recognized as critical factors in cellular damage and death. nih.gov The role of carbamate compounds in modulating these processes is a subject of scientific inquiry. In studies designed to evaluate neuroprotective properties against oxidative stress, various carbamate derivatives have been assessed.

One such investigation focused on neuroprotection against glutamate-induced intracellular oxidative stress in a murine hippocampal cell line (HT-22). nih.gov In this cell-based assay, a series of carbamate compounds were tested for their antioxidant capacities. While several carbamates demonstrated potent antioxidant effects, the specific methyl ethyl-substituted carbamate evaluated in the study did not exhibit neuroprotective activity at the tested concentration of 10 μM. nih.gov This highlights the structural specificity of carbamate interactions in biological systems related to oxidative stress. nih.gov

Neuroprotective Activity of Selected Carbamates Against Glutamate-Induced Oxidative Stress

| Compound | Substituent Group | Neuroprotective Activity at 10 µM |

|---|---|---|

| Compound 8a | Methyl ethyl carbamate | Inactive |

| Compound 7 | Heptyl carbamate | Active |

| Compound 8b | Phenyl carbamate | Active |

| Quercetin (Control) | N/A | Active |

Data sourced from studies on murine HT-22 hippocampal cells. nih.gov

Biological Activity and Pharmacophore Development of Carbamate Derivatives

Acetylcholinesterase Inhibition Mechanisms

Carbamates are a well-established class of acetylcholinesterase (AChE) inhibitors. Their mechanism of action involves the transfer of the carbamoyl (B1232498) group to a serine residue within the active site of the acetylcholinesterase enzyme. This process, known as carbamoylation, renders the enzyme temporarily inactive, thus increasing the concentration and duration of action of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.

The this compound moiety is a key structural feature in the design of certain AChE inhibitors. nih.gov It is notably present in the drug rivastigmine (B141), which is used in the management of dementia. nih.gov The structure of the carbamate group, including the N-alkyl and O-alkyl substituents, is a critical determinant of both the potency and selectivity of inhibition. Researchers have used the methyl ethyl carbamate structure as a foundational motif for developing novel tri- and tetracyclic butyrylcholinesterase (BChE) and AChE inhibitors. nih.gov The design of these compounds aims to create pseudo-irreversible inhibitors that can release reversible, neuroprotective agents after the initial carbamate transfer to the enzyme. nih.gov

Role as Protecting Groups in Biological Synthesis

In the field of organic and medicinal chemistry, carbamates are frequently employed as protecting groups for amines due to their stability and the varied conditions under which they can be removed. ucl.ac.uk This strategy is essential in multi-step syntheses, particularly in peptide chemistry, to prevent unwanted side reactions involving the highly reactive amine functional group.

Environmental Distribution and Degradation of Carbamate Compounds

Abiotic Transformation Processes

Abiotic processes are chemical and physical reactions that degrade compounds without the involvement of living organisms. For carbamates, the most significant abiotic transformations are hydrolysis and photodecomposition.

Hydrolysis in Aqueous and Soil Environments

Hydrolysis is a primary mechanism for the degradation of carbamates in both water and soil. researchgate.net This chemical reaction involves the cleavage of the ester bond in the carbamate (B1207046) structure by reaction with water. The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding environment.

Generally, carbamates are more stable in acidic to neutral conditions (below pH 7) but degrade much more rapidly under alkaline (basic) conditions. clemson.edu This increased degradation rate at higher pH is a key factor in their environmental persistence. For example, the hydrolysis of carbaryl (B1668338) is significantly faster at pH 9 and 10 compared to pH 6 or 7. clemson.edu Temperature also plays a role, with higher temperatures typically accelerating the rate of hydrolysis. The end products of hydrolysis are generally less toxic than the parent compound and include an alcohol or phenol (B47542), an amine, and carbon dioxide. researchgate.netnih.gov

Table 1: Influence of pH on the Hydrolysis Half-Life of Selected Carbamate Insecticides

| Carbamate | pH 6 | pH 7 | pH 9 |

|---|---|---|---|

| Carbaryl | >1000 days | 10-100 days | <1 day |

| Carbofuran (B1668357) | 38 weeks | 5 weeks | 1 day |

| Propoxur | Stable | 102 days | 1 day |

Data compiled from various environmental science sources. Half-life can vary based on temperature and other matrix effects.

Photodecomposition Mechanisms in Aquatic Systems

In aquatic environments, particularly in surface waters exposed to sunlight, photodecomposition (or photolysis) is another important abiotic degradation pathway. who.int Carbamate compounds can absorb ultraviolet (UV) radiation, which provides the energy to break their chemical bonds.

The primary effect of UV radiation is often the cleavage of the ester bond, similar to hydrolysis, which results in the formation of the corresponding phenol or heterocyclic enol. dss.go.th The rate and products of photodecomposition can be influenced by the presence of other substances in the water, such as dissolved organic matter, which can sometimes inhibit the reaction by absorbing the UV light. dss.go.th Studies on carbofuran have shown that its photodecomposition follows first-order kinetics, with the initial step being the cleavage of the carbamate group. dss.go.th

Biotic Degradation by Microorganisms and Plants

Biotic degradation, mediated by living organisms, is a crucial process for the complete removal of carbamate compounds from the environment. nih.gov Microbes and plants have evolved enzymatic pathways to metabolize these chemicals.

Microbial Metabolism of Carbamates in Soil

Microbial degradation is considered the primary route for the breakdown of carbamates in soil environments. semanticscholar.orgnih.gov A diverse range of soil bacteria and fungi can utilize carbamates as a source of carbon and nitrogen for their growth. researchgate.netresearchgate.net

The initial and most critical step in the microbial metabolism of carbamates is the enzymatic hydrolysis of the ester or amide linkage. nih.gov This reaction is catalyzed by specific enzymes called carbamate hydrolases or carboxylesterases. This enzymatic cleavage breaks the parent compound into less toxic metabolites, which can then be further processed through common metabolic pathways. researchgate.netresearchgate.net Numerous microbial species capable of degrading carbamates have been identified, with genera such as Pseudomonas, Arthrobacter, Bacillus, and Sphingomonas being frequently reported. researchgate.net The rate of microbial degradation is influenced by environmental factors that affect microbial activity, including soil moisture, temperature, pH, and organic matter content. bohrium.com

Table 2: Soil Half-Life of Common Carbamate Pesticides

| Carbamate | Typical Soil Half-Life (Days) |

|---|---|

| Carbofuran | 3-60 |

| Carbaryl | 4-72 |

| Propoxur | 80-210 |

| Methomyl | 30-45 |

| Aldicarb | <1-15 |

Source: Adapted from various studies, including Mustapha et al. (2019). researchgate.net Note that the half-life is highly variable depending on soil type and environmental conditions.

Plant Uptake and Metabolic Fate

Plants can absorb carbamate residues from the soil through their root systems. who.int Once inside the plant, these compounds are typically detoxified through a series of metabolic reactions. The metabolic fate of carbamates in plants is generally similar to that in other organisms, involving hydrolysis, oxidation, and conjugation. acs.org

Enzymes within the plant, such as esterases and oxidases, break down the carbamate structure. The resulting metabolites are often conjugated with endogenous molecules like sugars (forming glycosides) or amino acids. who.intepa.gov This conjugation process increases the water solubility of the metabolites, which facilitates their transport and sequestration within the plant, often in cell vacuoles, or incorporation into plant structural components like lignin. who.int These metabolic processes generally transform the carbamates into less toxic, polar compounds. epa.gov

Environmental Partitioning and Mobility Studies

The environmental partitioning of a chemical describes how it moves and distributes between different environmental compartments such as soil, water, and air. For carbamates, their mobility is largely determined by their water solubility and their tendency to adsorb to soil particles. researchgate.net

The Soil Organic Carbon-Water Partitioning Coefficient (Koc) is a key parameter used to predict the mobility of a chemical in soil. ladwp.comchemsafetypro.com It measures the ratio of the chemical adsorbed to the organic carbon in soil versus the amount dissolved in the soil water. ecetoc.org

Low Koc Value : Indicates weak adsorption to soil particles and high mobility. Such compounds are more likely to leach through the soil profile and potentially reach groundwater. chemsafetypro.com

High Koc Value : Indicates strong adsorption to soil particles and low mobility. These compounds tend to remain in the upper layers of the soil. chemsafetypro.com

The mobility of different carbamates varies significantly based on their unique chemical structures. Factors like soil type, organic matter content, and pH also play a critical role in determining how strongly a carbamate compound will be bound to soil. ucanr.edu

Table 3: Water Solubility and Soil Adsorption Coefficient (Koc) for Selected Carbamates

| Carbamate | Water Solubility (mg/L) | Koc (mL/g) | Mobility Potential |

|---|---|---|---|

| Aldicarb | 6,000 | 10-50 | High |

| Carbofuran | 320-700 | 15-60 | High |

| Methomyl | 58,000 | 40-80 | High |

| Carbaryl | 120 | 100-300 | Moderate |

| Propoxur | 1,900 | 60-150 | Moderate |

Source: Data compiled from USDA-ARS and PAN Pesticide Databases. ucanr.edu Mobility potential is a general classification based on Koc values.

Environmental Impact Research on Non-Target Organisms

Carbamate compounds, as a class, are known to exhibit a range of toxicities to aquatic organisms. who.int The primary mechanism of toxicity for many carbamate pesticides is the inhibition of the enzyme acetylcholinesterase, which is crucial for nerve function in both insects and vertebrates. researchgate.nethaz-map.com

Research on the specific effects of methyl ethylcarbamate on aquatic life is not extensive, but data from structure-activity relationship (SAR) models and studies on analogous compounds provide insight into its potential impact. An SAR estimation for N-methyl-ethylcarbamate predicted a toxic concentration of 10.3 mg/L for aquatic organisms, although the specific endpoint (e.g., LC50) and test species were not detailed. regulations.gov

Studies on the closely related ethyl carbamate have demonstrated developmental toxicity in zebrafish embryos, causing decreased survival, delayed hatching, and morphological abnormalities. nih.govkorea.ac.kr Research using the nematode Caenorhabditis elegans as a model invertebrate organism found that chronic exposure to ethyl carbamate impeded growth, inhibited reproduction, shortened lifespan, and caused neurodegeneration. nih.govnih.gov These findings suggest that this compound could have similar sublethal effects on the development, reproduction, and neurological health of sensitive aquatic invertebrates and fish.

Table 2: Summary of Research Findings on the Effects of Related Carbamates on Aquatic Organisms

| Organism | Compound Studied | Observed Effects | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) | Ethyl carbamate | Decreased survival, delayed hatching, morphological defects. | nih.govkorea.ac.kr |

| Nematode (Caenorhabditis elegans) | Ethyl carbamate | Impeded growth, inhibited reproduction, shortened lifespan, neurodegeneration. | nih.govnih.gov |

| Aquatic Organisms (General) | N-methyl-ethylcarbamate | Predicted toxicity at 10.3 mg/L based on SAR modeling. | regulations.gov |

Carbamate compounds applied to or entering the soil can impact non-target soil organisms, including microorganisms and invertebrates like earthworms, which are vital for soil health and fertility. who.intmdpi.com Generally, carbamates are known to be toxic to earthworms and can cause significant initial reductions in their populations. who.intnih.gov However, due to the relatively rapid degradation of many carbamates in the soil, these populations often have the potential to recover over time. who.int

The impact of carbamates on soil microbial communities can be complex. Studies on various carbamate pesticides have shown that they can initially cause a significant decrease in the populations of fungi and actinomycetes. nih.gov The effect on bacteria is more variable; lower concentrations may stimulate the growth of certain bacteria that can utilize the compound as a carbon source, while higher concentrations tend to lead to a continuous decrease in the bacterial population. nih.gov Protozoa populations have been observed to decrease following the application of carbamates. nih.gov

Theoretical and Computational Chemistry of Carbamate Structures

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like methyl ethylcarbamate. These methods allow for the precise determination of molecular geometries, energy landscapes, and the simulation of spectroscopic data.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems, such as molecules. It is widely used for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For carbamates, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

The energy landscape of a molecule describes the potential energy as a function of its geometry. By mapping this landscape, stable conformers (local minima) and transition states between them can be identified. For this compound, different rotational isomers (rotamers) exist due to the rotation around the C-N and C-O single bonds. DFT studies can elucidate the relative energies of these conformers and the energy barriers for their interconversion. For instance, studies on related carbamates have shown that the Z conformer is generally more stable than the E conformer. epa.gov

A potential energy surface (PES) scan is a computational technique used to explore the energy landscape by systematically changing specific geometric parameters, such as dihedral angles, while optimizing the rest of the molecular geometry. uni-muenchen.dereadthedocs.io This approach helps in locating the minimum energy conformations and the transition states that connect them. For example, a relaxed PES scan can be performed by rotating the dihedral angle of the N-C-O-C bond in this compound to identify the most stable rotational isomers.

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT geometry optimization of a stable conformer of this compound.

Table 1: Calculated Geometrical Parameters for a Conformer of this compound using DFT.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.21 |

| C-N | 1.36 | |

| O-C(ethyl) | 1.45 | |

| N-C(methyl) | 1.46 | |

| C-O(ester) | 1.35 | |

| Bond Angles (°) | O=C-N | 125.8 |

| O=C-O(ester) | 124.5 | |

| C-N-C(methyl) | 118.9 | |

| C-O-C(ethyl) | 115.6 | |

| Dihedral Angles (°) | H-N-C=O | 180.0 |

| C(methyl)-N-C-O | 0.0 |

Note: The values in this table are illustrative and would be derived from actual DFT calculations.

Ab Initio Molecular Orbital Calculations (HF, MP2)

Ab initio molecular orbital calculations are based on first principles of quantum mechanics, without the use of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for understanding molecular structure. However, it does not fully account for electron correlation, which is the interaction between electrons.

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation, leading to more accurate predictions of molecular properties. nih.gov For carbamates, MP2 calculations have been shown to be important for accurately determining the equilibrium geometry and rotational barriers. usu.eduresearchgate.net For example, studies on methylcarbamate have indicated that consideration of electron correlation is crucial for correctly predicting the pyramidal nature of the NH2 group. researchgate.net

Calculations on N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate (B1207046) using MP2 and even higher-level MP4 methods have been employed to analyze the potential energy surface for rotation around the C-N bond. nih.govresearchgate.net These studies reveal that transition state structures often exhibit pyramidalization at the nitrogen atom, in contrast to the essentially sp2-hybridized nitrogen in the ground state minima. nih.govresearchgate.net

Table 2: Comparison of Calculated Rotational Barriers (kJ/mol) for a Generic Carbamate using Different Ab Initio Methods.

| Method | Basis Set | Rotational Barrier |

|---|---|---|

| HF | 6-31G* | 95.2 |

| MP2 | 6-31G* | 85.1 |

| HF | 6-311++G(d,p) | 98.5 |

Note: This table presents hypothetical data to illustrate the effect of the level of theory on a calculated property.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis is a computational tool that predicts the vibrational modes of a molecule. These calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes.

For this compound, theoretical vibrational spectra can be simulated using methods like DFT and MP2. researchgate.netuh.edu The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

The correlation between calculated and experimental spectra allows for the confident assignment of spectral bands to specific molecular vibrations. For example, the strong absorption band in the IR spectrum of carbamates around 1700-1730 cm⁻¹ can be definitively assigned to the C=O stretching vibration. Similarly, N-H stretching, C-N stretching, and C-O stretching vibrations can be identified. Studies on related molecules like ethyl and methyl centralite have demonstrated excellent agreement between simulated and experimental vibrational spectra, enabling detailed band assignments. uh.edu

Table 3: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Carbamate Structure.

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| N-H Stretch | 3450 | 3445 |

| C-H Stretch (methyl) | 2980 | 2975 |

| C-H Stretch (ethyl) | 2950 | 2945 |

| C=O Stretch | 1725 | 1720 |

| N-H Bend | 1530 | 1525 |

| C-N Stretch | 1250 | 1245 |

Note: This table provides an example of the correlation between calculated and experimental spectroscopic data.

Reaction Kinetics and Dynamics Simulations

Computational chemistry is also instrumental in studying the kinetics and dynamics of chemical reactions involving carbamates. These simulations provide insights into reaction mechanisms, activation energies, and reaction rates.

Transition State Theory (TST) for Gas-Phase Reactions

Transition State Theory (TST) is a fundamental theory for calculating the rates of chemical reactions. It assumes a quasi-equilibrium between the reactants and the transition state, which is the highest energy point along the reaction coordinate. The rate constant is then determined by the concentration of the transition state species and the frequency at which they cross over to the product side.

For gas-phase reactions of carbamates, such as thermal decomposition or reactions with atmospheric radicals, TST can be used to calculate rate constants. researchgate.netnih.gov For example, the gas-phase elimination of some carbamates proceeds through a cyclic transition state. researchgate.net Computational methods can be used to locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy of the reaction.

In a study on the degradation of carbamate pesticides by OH radicals, improved canonical variational transition state theory with small-curvature tunneling correction was used to calculate rate constants over a wide temperature range. researchgate.net Such theoretical studies are crucial for understanding the atmospheric fate of these compounds.

Table 4: Hypothetical Arrhenius Parameters for a Gas-Phase Decomposition of this compound Calculated using TST.

| Parameter | Value |

|---|---|

| Pre-exponential Factor (A) | 1.5 x 10¹³ s⁻¹ |

| Activation Energy (Ea) | 210 kJ/mol |

Note: These values are illustrative of the type of data obtained from TST calculations.

Intrinsic Reaction Coordinate (IRC) Pathways Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to map out the minimum energy path connecting a transition state to the reactants and products. rowansci.comscm.comq-chem.comfaccts.de Starting from the transition state geometry, the IRC calculation follows the steepest descent path on the potential energy surface in both the forward and reverse directions.

IRC analysis is crucial for confirming that a calculated transition state indeed connects the desired reactants and products. researchgate.netrowansci.comresearchgate.net It provides a detailed picture of the geometric changes that occur as the reaction progresses. For example, in the gas-phase elimination of a carbamate, an IRC calculation would show the concerted bond-breaking and bond-forming events that occur through the cyclic transition state. researchgate.net